Cyclohexanamine hemicarbonate
Overview
Description
Carbonic acid, compd. with cyclohexanamine (1:2) is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. It is also known by its CAS number 34066-58-5 . The compound consists of carbonic acid and cyclohexanamine in a 1:2 ratio, forming a stable complex.
Mechanism of Action
Target of Action
Cyclohexanamine hemicarbonate, also known as Carbonic acid, compd. with cyclohexanamine (1:2), is a complex compound. It’s known that many drugs exert their effects by binding to receptors, which are cellular components that produce cellular action when a drug binds to them .
Mode of Action
Generally, drugs interact with their targets, causing changes that lead to their therapeutic effects . This interaction can involve binding to receptors, altering their activity, and triggering downstream signaling .
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur in living organisms. They involve multiple steps, each catalyzed by a specific enzyme, leading to the transformation of molecules into different substances .
Pharmacokinetics
Pharmacokinetics is crucial in determining the onset, duration, and intensity of a drug’s effect .
Result of Action
Typically, the result of a drug’s action can range from changes in cell function to alterations in the organism’s overall physiology .
Action Environment
Environmental factors can significantly impact the effectiveness of a drug, including temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, compd. with cyclohexanamine (1:2) typically involves the reaction of cyclohexanamine with carbon dioxide under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reactants and stringent quality control measures. The process is designed to be scalable, allowing for the production of kilogram to metric ton quantities. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine hemicarbonate undergoes various chemical reactions, including:
Amidation: Reacts with carboxylic acids to form amides.
Hydrolysis: Breaks down into carbonic acid and cyclohexanamine in the presence of water.
Substitution: Can participate in nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Amidation: Typically uses carboxylic acids and a catalyst such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Hydrolysis: Requires water and can be accelerated by acids or bases.
Substitution: Involves halides and a base such as sodium hydroxide.
Major Products Formed
Amides: Formed from amidation reactions.
Cyclohexanamine and Carbonic Acid: Products of hydrolysis.
Substituted Cyclohexanamine Derivatives: Result from substitution reactions.
Scientific Research Applications
Cyclohexanamine hemicarbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Cyclohexanamine hemicarbonate is unique due to its specific ratio of components, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for a variety of applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
carbonic acid;cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.CH2O3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*6H,1-5,7H2;(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDIEYHHUXTWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955622 | |
Record name | Carbonic acid--cyclohexanamine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34066-58-5 | |
Record name | Carbonic acid, compd. with cyclohexylamine (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034066585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic acid--cyclohexanamine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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